molecular formula C23H25N3O3S B2917367 1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide CAS No. 899356-04-8

1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2917367
CAS No.: 899356-04-8
M. Wt: 423.53
InChI Key: VEBFGPTWYNLVDK-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Research

1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide shows promise as a broad antibacterial agent, particularly effective in experimental infections. Its toxicological and pharmacokinetic profiles suggest potential use in systemic infections, indicating a significant role in the development of new antibacterial drugs (Goueffon et al., 1981).

Enzyme Inhibition Studies

The compound has been explored for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is crucial in the context of neurological disorders where enzyme regulation is vital. Molecular docking studies have also been performed to understand its interactions with human proteins, demonstrating its potential as an enzyme inhibitor (Khalid et al., 2014).

Hydrogen Bonding in Proton-Transfer Compounds

The study of this compound's role in hydrogen bonding within proton-transfer compounds provides insights into its chemical interactions and potential applications in various chemical processes (Smith et al., 2011).

Cancer Research

This compound has shown potential in cancer research, particularly in synthesizing derivatives with cytotoxic activity against various cancer cell lines. Its ability to induce apoptosis and cell cycle arrest is a significant area of study (Patel et al., 2009).

Development as an Antidementia Agent

Derivatives of this compound have been synthesized and evaluated for anti-acetylcholinesterase activity, with potential applications in developing antidementia agents. Its efficacy in increasing acetylcholine content in rat brains indicates its therapeutic potential in treating dementia (Sugimoto et al., 1990).

Antipsychotic Agent Development

The compound has been explored for its binding to various receptors, such as dopamine D2 and serotonin 5-HT2, with potential applications in developing antipsychotic agents. This highlights its role in neuropsychiatric drug development (Norman et al., 1996).

Properties

IUPAC Name

1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-2-16-7-9-18(10-8-16)30(28,29)21-15-25-20-6-4-3-5-19(20)22(21)26-13-11-17(12-14-26)23(24)27/h3-10,15,17H,2,11-14H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBFGPTWYNLVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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